(5E)-1-(3-chlorophenyl)-5-[(4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
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Overview
Description
(5E)-1-(3-chlorophenyl)-5-[(4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione: is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group and a hydroxyphenylmethylidene group attached to a diazinane-2,4,6-trione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-1-(3-chlorophenyl)-5-[(4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the condensation of 3-chlorobenzaldehyde with 4-hydroxybenzaldehyde in the presence of a suitable catalyst, followed by cyclization with urea under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyphenyl group in the compound can undergo oxidation to form quinone derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
- Quinone derivatives from oxidation.
- Phenyl derivatives from reduction.
- Various substituted derivatives from nucleophilic substitution.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research, where it may interfere with specific signaling pathways involved in tumor growth.
Medicine: The compound has shown promise in preliminary studies as a potential therapeutic agent for the treatment of certain cancers and inflammatory diseases, due to its ability to modulate specific molecular targets.
Industry: In the industrial sector, the compound is used in the development of advanced polymers and coatings, where its unique structural properties contribute to enhanced material performance.
Mechanism of Action
The mechanism of action of (5E)-1-(3-chlorophenyl)-5-[(4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of signaling pathways. For example, in cancer cells, the compound may inhibit key enzymes involved in cell proliferation, thereby reducing tumor growth. The hydroxyphenyl group plays a crucial role in binding to the active site of the target enzyme, while the chlorophenyl group enhances the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.
(3-Chloropropyl)trimethoxysilane: An organosilane used in surface modification of materials.
Uniqueness: What sets (5E)-1-(3-chlorophenyl)-5-[(4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione apart from these similar compounds is its specific structural configuration, which allows for targeted interactions with biological molecules. This unique structure provides a balance between hydrophilicity and hydrophobicity, making it versatile for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(5E)-1-(3-chlorophenyl)-5-[(4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4/c18-11-2-1-3-12(9-11)20-16(23)14(15(22)19-17(20)24)8-10-4-6-13(21)7-5-10/h1-9,21H,(H,19,22,24)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPCTGSCJCMDKY-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=C(C=C3)O)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C/C3=CC=C(C=C3)O)/C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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